(S)-3-Methyl-pyrrolidine hydrochloride is a chiral amine with the chemical formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol. It is characterized by a pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in organic synthesis and pharmaceutical formulations .
The synthesis of (S)-3-Methyl-pyrrolidine hydrochloride can be achieved through several methods:
(S)-3-Methyl-pyrrolidine hydrochloride finds applications in:
Interaction studies of (S)-3-Methyl-pyrrolidine hydrochloride have shown that it can affect various biological pathways. Specific studies have explored its interactions with neurotransmitter receptors, although comprehensive data on its pharmacokinetics and dynamics remain limited. It is essential to evaluate its safety profile and potential side effects before clinical applications .
Several compounds share structural similarities with (S)-3-Methyl-pyrrolidine hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-3-Methyl-pyrrolidine hydrochloride | 235093-98-8 | 1.00 |
cis-Octahydro-1H-isoindole hydrochloride | 161829-92-1 | 0.90 |
Octahydrocyclopenta[c]pyrrole hydrochloride | 112626-50-3 | 0.90 |
Octahydropyrrolo[3,4-c]pyrrole | 5840-00-6 | 0.89 |
3-Azabicyclo[3.1.0]hexane hydrochloride | 73799-64-1 | 0.86 |
(S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride | 1421033-80-8 | 0.78 |
2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 | 0.77 |
(S)-3-Methyl-pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the third position of the pyrrolidine ring, which differentiates it from other similar compounds that may lack this specific configuration or substituent .